molecular formula C6H7BrN6S B604895 N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE CAS No. 1092310-38-7

N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Cat. No.: B604895
CAS No.: 1092310-38-7
M. Wt: 275.13g/mol
InChI Key: GOFJMOBVUYIFCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a synthetic organic compound that features a bromothiophene moiety attached to a tetrazole ring

Properties

CAS No.

1092310-38-7

Molecular Formula

C6H7BrN6S

Molecular Weight

275.13g/mol

IUPAC Name

1-N-[(4-bromothiophen-2-yl)methyl]tetrazole-1,5-diamine

InChI

InChI=1S/C6H7BrN6S/c7-4-1-5(14-3-4)2-9-13-6(8)10-11-12-13/h1,3,9H,2H2,(H2,8,10,12)

InChI Key

GOFJMOBVUYIFCX-UHFFFAOYSA-N

SMILES

C1=C(SC=C1Br)CNN2C(=NN=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the following steps:

    Formation of the Bromothiophene Intermediate: The starting material, 4-bromothiophene, is synthesized through bromination of thiophene using bromine in the presence of a catalyst.

    Attachment of the Tetrazole Ring: The bromothiophene intermediate is then reacted with sodium azide and a suitable solvent to form the tetrazole ring. This step often requires the use of a copper catalyst to facilitate the cycloaddition reaction.

    Introduction of the Diamine Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

    Biological Research: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The bromothiophene moiety can interact with hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N1-[(4-BROMOPHENYL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE: Similar structure but with a phenyl ring instead of a thiophene ring.

    N1-[(4-CHLOROTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE: Similar structure but with a chlorine atom instead of a bromine atom.

Uniqueness

N1-[(4-BROMOTHIOPHEN-2-YL)METHYL]-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to the presence of both a bromothiophene moiety and a tetrazole ring, which confer distinct chemical and biological properties. The bromine atom enhances the compound’s reactivity, while the tetrazole ring provides stability and the ability to form multiple hydrogen bonds.

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